2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one
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Overview
Description
2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one: is an organic compound with the molecular formula C11H9BrOS and a molecular weight of 269.16 g/mol . This compound is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur. It is characterized by the presence of a bromine atom and a ketone group attached to the benzo[b]thiophene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one typically involves the bromination of 3-methylbenzo[b]thiophene followed by the introduction of an ethanone group. One common method involves the reaction of 3-methylbenzo[b]thiophene with bromine in the presence of a suitable solvent and catalyst to yield the brominated intermediate. This intermediate is then reacted with an acetylating agent, such as acetyl chloride, under controlled conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, purification, and acetylation, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Chemistry: 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study the interactions of benzo[b]thiophene derivatives with biological targets.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its reactivity and versatility make it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfur atom in the benzo[b]thiophene ring can also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
- 2-Bromo-1-(2-thienyl)ethan-1-one
- 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one
- 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethanone
Uniqueness: 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one is unique due to the presence of the 3-methyl group on the benzo[b]thiophene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
IUPAC Name |
2-bromo-1-(3-methyl-1-benzothiophen-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrOS/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQSJBQPXDKSHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381582 |
Source
|
Record name | 2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118337-33-0 |
Source
|
Record name | 2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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